molecular formula C17H16Cl2N2O3S B278476 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No. B278476
M. Wt: 399.3 g/mol
InChI Key: ATHQKVFNTYHIAL-UHFFFAOYSA-N
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Description

2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been found to have immunosuppressive properties and has been investigated for its potential use in treating autoimmune diseases such as rheumatoid arthritis and psoriasis.

Mechanism of Action

2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide works by inhibiting the activity of Janus kinase 3 (JAK3), which is involved in the signaling pathways of several cytokines that play a role in autoimmune diseases. By inhibiting JAK3, 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide reduces the activity of these cytokines and suppresses the immune response.
Biochemical and Physiological Effects:
2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been found to have immunosuppressive effects in both in vitro and in vivo studies. It has been shown to reduce the production of several cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has also been found to reduce the proliferation of T cells and B cells, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for investigating the role of JAK3 in autoimmune diseases and for studying the immune response. However, one limitation is that 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a small molecule inhibitor and may not accurately reflect the effects of a more complex biological system.

Future Directions

There are several future directions for research on 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide. One area of interest is investigating its potential use in treating other autoimmune diseases, such as multiple sclerosis and inflammatory bowel disease. Another area of interest is investigating the long-term effects of 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide on the immune system, as well as its potential for inducing tolerance in transplant recipients. Additionally, further research is needed to understand the effects of 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide on specific immune cell populations and to identify potential biomarkers for predicting response to treatment.

Synthesis Methods

The synthesis of 2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves several steps, starting with the reaction of 2,4-dichlorophenol with propionyl chloride to form 2-(2,4-dichlorophenoxy)propanoic acid. This is then converted to the corresponding acid chloride, which is reacted with 5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide to form the final product.

Scientific Research Applications

2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been investigated for its use in treating autoimmune diseases such as rheumatoid arthritis and psoriasis, as well as for its potential use in preventing organ transplant rejection.

properties

Product Name

2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Molecular Formula

C17H16Cl2N2O3S

Molecular Weight

399.3 g/mol

IUPAC Name

2-[2-(2,4-dichlorophenoxy)propanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C17H16Cl2N2O3S/c1-8(24-12-6-5-9(18)7-11(12)19)16(23)21-17-14(15(20)22)10-3-2-4-13(10)25-17/h5-8H,2-4H2,1H3,(H2,20,22)(H,21,23)

InChI Key

ATHQKVFNTYHIAL-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=C(C2=C(S1)CCC2)C(=O)N)OC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CC(C(=O)NC1=C(C2=C(S1)CCC2)C(=O)N)OC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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